1-[2-(3-Propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride
Overview
Description
1-[2-(3-Propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a crucial building block in organic chemistry and pharmaceuticals . This compound is characterized by its unique structure, which includes an isopropoxyphenoxy group attached to an ethyl chain, further connected to a piperidine ring.
Preparation Methods
The synthesis of 1-[2-(3-Propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isopropoxyphenoxy intermediate: This step involves the reaction of 3-isopropoxyphenol with an appropriate alkylating agent under basic conditions to form the isopropoxyphenoxy intermediate.
Attachment of the ethyl chain: The intermediate is then reacted with an ethylating agent to introduce the ethyl chain.
Formation of the piperidine ring: The ethylated intermediate undergoes cyclization with a suitable amine to form the piperidine ring.
Hydrochloride salt formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[2-(3-Propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups using reagents like alkyl halides or sulfonates
Scientific Research Applications
1-[2-(3-Propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound is investigated for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(3-Propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence neurotransmitter systems or inflammatory pathways .
Comparison with Similar Compounds
1-[2-(3-Propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
Icaridin: A piperidine derivative used as an insect repellent, known for its safety and efficacy.
Piperidine-3-carboxylate: Another derivative used in chiral optimization and drug development.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(3-propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-14(2)19-16-8-6-7-15(13-16)18-12-11-17-9-4-3-5-10-17;/h6-8,13-14H,3-5,9-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKMHYRDJOEGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCN2CCCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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